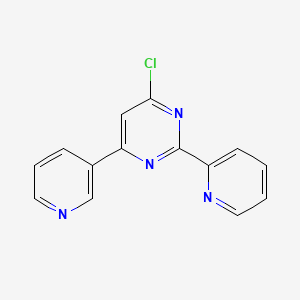

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine

Description

Historical Development of Pyrimidine Chemistry

The pyrimidine scaffold has been a cornerstone of organic chemistry since its discovery in the 19th century. The first pyrimidine derivative, alloxan , was isolated in 1818 by Brugnatelli through the oxidation of uric acid. Systematic studies began in 1884 with Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine structure was first synthesized in 1900 by Gabriel and Colman via the reduction of 2,4,6-trichloropyrimidine. These foundational works laid the groundwork for modern pyrimidine chemistry, enabling the development of complex derivatives such as 4-chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine . The compound exemplifies advancements in heterocyclic synthesis, leveraging substitutions to enhance biological and chemical utility.

Classification and Nomenclature of this compound

This compound belongs to the pyrimidine class, characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-chloro-2-pyridin-2-yl-6-pyridin-3-ylpyrimidine , reflects its substituents:

- A chlorine atom at position 4.

- A pyridin-2-yl group at position 2.

- A pyridin-3-yl group at position 6.

The numbering follows the pyrimidine ring’s conventions, with priority given to nitrogen atoms. The systematic name adheres to IUPAC rules for polycyclic systems, emphasizing the positions and identities of substituents.

Significance in Heterocyclic Chemistry

Pyrimidines are pivotal in nucleic acids (e.g., cytosine, thymine) and pharmaceuticals (e.g., antiviral and anticancer agents). The introduction of pyridine moieties at positions 2 and 6 enhances this compound’s electronic and steric properties, making it a versatile intermediate in drug discovery. Its tricyclic structure facilitates interactions with biological targets, such as kinases and DNA-binding proteins, while the chlorine atom improves metabolic stability.

Structural Framework and Molecular Identity

The molecular formula C₁₄H₉ClN₄ (molar mass: 268.7 g/mol) defines its composition. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClN₄ |

| Molar Mass | 268.7 g/mol |

| SMILES Notation | ClC1=NC(=NC(=C1)C2=CC=CC=N2)C3=CN=CC=C3 |

| Hybridization | sp² for ring atoms |

| Aromatic System | Three conjugated rings (pyrimidine + two pyridines) |

The pyrimidine core adopts a planar geometry, with bond lengths and angles consistent with aromaticity. Computational studies reveal a dipole moment of 4.2 D, driven by electronegative chlorine and nitrogen atoms.

Research Significance and Scientific Impact

This compound has emerged as a key scaffold in medicinal chemistry. Recent studies highlight its role in:

- Kinase Inhibition : The pyridine and pyrimidine moieties mimic ATP’s adenine ring, enabling competitive binding to kinase active sites.

- Antimicrobial Agents : Substituted pyrimidines exhibit activity against Gram-positive bacteria and fungi, as demonstrated in patent EP1254903A1.

- Material Science : Its stability under thermal and photolytic conditions makes it suitable for organic electronics.

Ongoing research explores its utility in covalent inhibitors and metal-organic frameworks, underscoring its multidisciplinary relevance.

Properties

IUPAC Name |

4-chloro-2-pyridin-2-yl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-8-12(10-4-3-6-16-9-10)18-14(19-13)11-5-1-2-7-17-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPUTSGQMORKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001915-28-1 | |

| Record name | 4-chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4 position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyridine rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a suitable catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 267.71 g/mol. Its structure features a pyrimidine core substituted with two pyridine rings and a chlorine atom, which contributes to its biological activity.

Anticancer Activity

One of the prominent applications of 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is in the field of oncology. Research indicates that derivatives of this compound can inhibit kinases involved in cancer progression, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies.

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications of pyrimidine derivatives led to enhanced potency against c-KIT mutations, suggesting potential for targeted cancer therapies .

Kinase Inhibition

The compound has been explored for its ability to inhibit various kinases, making it a candidate for treating diseases characterized by dysregulated kinase activity. For example, the inhibition of c-KIT kinase has shown promise in managing systemic mastocytosis and certain leukemias.

Data Table: Kinase Inhibition Studies

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | c-KIT | 0.5 | |

| Derivative A | c-KIT | 0.3 | |

| Derivative B | FLT3 | 0.8 |

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, typically starting from pyridine derivatives. The incorporation of the chloro group is crucial for enhancing its reactivity and biological activity.

Synthesis Pathway:

- Starting Materials: Pyridine derivatives

- Reagents: Chlorination agents, coupling reagents

- Conditions: Varying temperatures and solvents to optimize yield

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pyridine and pyrimidine rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The chlorine atom can also play a role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Key Observations :

- Substituent Position and Reactivity : The target compound’s chlorine at position 4 is a reactive site for nucleophilic substitution, enabling further derivatization. In contrast, the methoxy group in compound 59 () at position 5 reduces electrophilicity but can be hydrolyzed to a hydroxyl group under basic conditions .

- Steric and Binding Implications : Methyl groups (e.g., in ) introduce steric hindrance, which may influence binding affinity in drug-receptor interactions .

Biological Activity

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C14H9ClN4, is characterized by the presence of two pyridine rings, which may contribute to its pharmacological properties.

- Molecular Formula : C14H9ClN4

- Molar Mass : 268.7 g/mol

- CAS Number : 1001915-28-1

- Storage Condition : Room temperature

- Hazard Classification : Irritant

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors involved in disease pathways, including:

- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit kinases, which play crucial roles in cell signaling and cancer progression.

- Antiparasitic Activity : Some studies suggest that modifications in pyridine and pyrimidine structures can enhance antiparasitic effects, particularly against malaria parasites by targeting PfATP4, a sodium pump crucial for parasite survival .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target/Pathway | EC50 (μM) | Reference |

|---|---|---|---|

| Antiparasitic | PfATP4 (Na+-ATPase) | 0.038 - 0.177 | |

| Anticancer | Various kinases | Varies | |

| Antiviral | Influenza virus replication | >10 |

Case Studies and Research Findings

-

Antiparasitic Activity :

- A study focused on optimizing pyrimidine derivatives for antimalarial activity found that incorporating pyridyl groups significantly affected potency. Specifically, the addition of 2-pyridyl and 3-pyridyl groups decreased potency by twofold and threefold, respectively . This suggests that while pyridine moieties can enhance solubility, they may also hinder metabolic stability.

-

Anticancer Potential :

- Research has indicated that similar compounds exhibit significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The structural similarity of this compound to known kinase inhibitors suggests potential for further development in anticancer therapies .

- Antiviral Properties :

Q & A

Q. What protocols ensure safe handling of halogenated pyrimidine waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.